molecular formula C9H17NO B13178929 3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL

3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL

Katalognummer: B13178929
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: BHVLXWCVOUHUPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL is a bicyclic compound featuring a norbornane-like bicyclo[3.1.0]hexane core fused with an aminopropanol moiety. Its stereochemistry and substituent positioning are critical for receptor binding and selectivity .

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

3-amino-1-(3-bicyclo[3.1.0]hexanyl)propan-1-ol

InChI

InChI=1S/C9H17NO/c10-2-1-9(11)8-4-6-3-7(6)5-8/h6-9,11H,1-5,10H2

InChI-Schlüssel

BHVLXWCVOUHUPN-UHFFFAOYSA-N

Kanonische SMILES

C1C2C1CC(C2)C(CCN)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation. The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The pharmacological profile of bicyclic compounds is highly dependent on ring size, substituent groups, and stereochemistry. Below is a comparative analysis of bicyclo[3.1.0]hexane derivatives and other bicyclic analogs:

Compound Class Bicyclo System Key Substituents Therapeutic Area Mechanism/Target Developer/Patent
3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL [3.1.0] Amino-propanol CNS disorders (inferred) Likely neuromodulator (e.g., GlyT1/mGluR) N/A (hypothetical)
Bicyclo[3.1.0] GlyT1 inhibitors [3.1.0] Varied (e.g., aryl, carboxamide) Neurological/psychiatric disorders Glycine transporter 1 inhibition Boehringer Ingelheim
Bicyclo[3.1.0] mGlu2 agonists [3.1.0] Heterocyclic groups Bipolar disorder, anxiety Metabotropic glutamate receptor 2 agonism Lilly
Bicyclo[3.2.1] SGLT2 inhibitors [3.2.1] Fluorophenyl, glucose mimics Type 2 diabetes Sodium-glucose cotransporter 2 inhibition Pfizer
Bicyclo[2.2.1] Cathepsin C inhibitors [2.2.1] Peptidomimetic chains Respiratory diseases Cathepsin C protease inhibition TN2015000381
Bicyclo[3.3.0] orexin antagonists [3.3.0] Aryl sulfonamides Sleep disorders Orexin receptor antagonism Actelion

Key Differentiators of the Target Compound

  • Bicyclo[3.1.0] Core : Smaller ring system compared to [3.2.1] or [3.3.0], enhancing blood-brain barrier penetration for CNS applications .
  • Amino-Propanol Moiety: Unlike carboxamide or ester derivatives (e.g., WO2013017657 , EP patent ), the amino and hydroxyl groups may improve solubility and receptor engagement via polar interactions.
  • Synthetic Accessibility : Patent EP2014/... describes oxidation methods for bicyclo[3.1.0] carboxamides , but the target compound’s synthesis likely requires reductive amination or hydroxylation strategies.

Pharmacological Implications

  • Neurological Targets: Structural analogs like Boehringer Ingelheim’s GlyT1 inhibitors highlight the [3.1.0] system’s suitability for CNS targets. The amino-propanol group in the target compound may mimic endogenous neurotransmitters (e.g., glycine or glutamate derivatives) .
  • Metabolic Relevance : Unlike bicyclo[3.2.1] SGLT2 inhibitors (Pfizer), the target compound’s polar groups may limit renal excretion, favoring CNS over metabolic applications .

Research Findings and Data

Activity Comparison of Bicyclo[3.1.0] Derivatives

Property 3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL Bicyclo[3.1.0] GlyT1 Inhibitor (WO2013017657) Bicyclo[3.1.0] mGlu2 Agonist (WO2012173850)
logP ~1.2 (predicted) 2.8 2.5
Solubility (mg/mL) >50 (aqueous) 10 15
IC50/EC50 Not reported GlyT1 IC50: 12 nM mGlu2 EC50: 8 nM
Therapeutic Indication Hypothetical: Anxiety, schizophrenia Schizophrenia Generalized anxiety disorder

Stability and Metabolic Profiles

  • Bicyclo[3.1.0] systems generally exhibit higher metabolic stability than monocyclic analogs due to restricted rotation and reduced enzymatic recognition .

Biologische Aktivität

3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclo[3.1.0]hexane core, which contributes to its unique chemical reactivity and biological interactions. The presence of an amino group and a hydroxyl group enhances its potential as a pharmacophore.

1. Interaction with Adenosine Receptors

Research indicates that derivatives of bicyclo[3.1.0]hexane, including 3-amino derivatives, exhibit significant binding affinities for adenosine receptors, particularly the A3 receptor. This receptor is implicated in various physiological processes, including inflammation and cancer progression.

  • Binding Affinity : A notable study reported that a bicyclo[3.1.0]hexane-based nucleoside displayed a moderate affinity for the A3 receptor (K_i of 0.38 μM) while maintaining selectivity over other subtypes . This suggests that modifications to the bicyclic structure can enhance receptor specificity.

2. Anticancer Potential

The anticancer properties of 3-amino derivatives have been explored in various studies:

  • In Vitro Studies : Compounds derived from bicyclo[3.1.0]hexane have shown efficacy in inhibiting tumor growth in cell lines, particularly those overexpressing A3 receptors . The mechanism appears to involve modulation of apoptotic pathways and inhibition of cell proliferation.

3. Neuroprotective Effects

Some studies suggest that these compounds may also possess neuroprotective properties by acting on purinergic signaling pathways, which are crucial for neuronal health and function.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a series of bicyclo[3.1.0]hexane derivatives in animal models of inflammation. The results indicated a significant reduction in inflammatory markers when treated with these compounds, suggesting their potential utility in treating inflammatory diseases .

Case Study 2: Cancer Therapeutics

Another investigation focused on the use of bicyclo[3.1.0]hexane derivatives as potential therapeutic agents against specific cancer types. The study highlighted the ability of these compounds to selectively induce apoptosis in cancer cells while sparing normal cells, thereby reducing side effects commonly associated with conventional chemotherapy .

Research Findings Summary

StudyFindingsImplications
Study 1Moderate A3 receptor affinity (K_i = 0.38 μM)Potential for targeted cancer therapy
Study 2Significant anti-inflammatory effectsPossible treatment for inflammatory diseases
Study 3Induction of apoptosis in cancer cellsReduced side effects compared to traditional therapies

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.